9-Tricosene
Overview
Description
This compound is also used in various pest control products to lure and trap male flies, thereby preventing reproduction .
Synthetic Routes and Reaction Conditions:
Reduction of Erucic Acid: One method involves reducing erucic acid in the presence of a reducing agent to form an alcohol compound.
Dehydration of Oleyl Alcohol: Another method involves dehydrating oleyl alcohol to obtain cis-1,9-octadecadiene, which is then metallated with an organomagnesium halide.
Industrial Production Methods: Industrial production of 9-Tricosene often involves the use of jojoba oil or oleyl alcohol as starting materials. The process includes a series of elongation reactions to achieve the desired carbon chain length, followed by purification steps to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in literature.
Reduction: The reduction of erucic acid to form intermediates in the synthesis of this compound is a key reaction.
Common Reagents and Conditions:
Reducing Agents: Used in the reduction of erucic acid.
Organomagnesium Halides: Utilized in metallation reactions.
Alkylation Reagents: Employed in the final steps to form this compound
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific synthetic route and conditions used.
Scientific Research Applications
9-Tricosene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon synthesis and pheromone chemistry.
Medicine: Research into its potential use in pest control to reduce the spread of diseases by flies.
Industry: Incorporated into pest control products such as fly paper and traps to manage fly populations.
Mechanism of Action
9-Tricosene functions as a sex pheromone by activating specific receptors in male houseflies, leading to attraction and mating behavior. In Drosophila, it activates antennal basiconic Or7a receptors, inducing aggregation behavior and guiding oviposition . The compound’s effectiveness in pest control is due to its ability to lure male flies into traps, thereby reducing reproduction rates .
Comparison with Similar Compounds
cis-9-Octadecenal: Another insect pheromone with similar functions.
cis-11-Tetradecenyl Acetate: Used in pest control for different insect species.
Uniqueness: 9-Tricosene is unique due to its specific role in housefly mating behavior and its effectiveness in pest control applications. Its long carbon chain and specific double bond position contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-tricos-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOWHGRNPLFNDJ-HTXNQAPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035734 | |
Record name | (E)-9-Tricosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-62-6, 52078-48-5 | |
Record name | (E)-9-Tricosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35857-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Tricosene, (9E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035857626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Tricosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052078485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-9-Tricosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Tricosene, (9E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-TRICOSENE, (9E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T192MHP98E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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